molecular formula C7H2F4O3 B1221410 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid CAS No. 652-34-6

2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

Cat. No. B1221410
CAS RN: 652-34-6
M. Wt: 210.08 g/mol
InChI Key: FTLHGQOBAPTEHE-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is a perfluorinated para-hydroxybenzoic acid building block . It is used as a synthesis intermediate for APIs and quenched activity-based probe for bioimaging applications .


Synthesis Analysis

This compound may be used in the preparation of a new ligand, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate . This involves combining an electron withdrawing group (C6F4) to tune the reactivity with an anchor group (CO2Me) for immobilization on supports .


Molecular Structure Analysis

The linear formula of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is HOC6F4CO2H . The molecular weight is 210.08 (anhydrous basis) .


Chemical Reactions Analysis

The compound is used as a precursor to synthesise BMV109, which serves as a fluorescent activity-based probe for bioimaging .


Physical And Chemical Properties Analysis

Due to its perfluorination, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid is relatively acidic with an observed pKa of 5.3, compared to non-fluorinated 4-hydroxybenzoic acid (pKa of 9.3) .

Scientific Research Applications

Bioimaging

2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid: is utilized as a precursor in synthesizing fluorescent probes like BMV109 . These probes are instrumental in bioimaging, allowing researchers to visualize biological processes in real-time. The compound’s perfluorination enhances its acidity, making it an excellent candidate for developing activity-based probes that can be used in various imaging techniques to study cellular functions.

Pharmaceuticals

In pharmaceutical research, this compound serves as a building block for creating inhibitors targeting proteins like farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase) . These enzymes are crucial in the post-translational modification of proteins, and their inhibition can lead to the development of new therapeutic agents for diseases where protein prenylation plays a key role.

Material Science

The electron-withdrawing properties of the fluorinated benzene ring in 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid make it a valuable component in material science . It’s used to synthesize ligands with specific reactivity, which can be anchored onto various supports. This has implications in creating advanced materials with tailored properties for electronics, coatings, and other applications.

Analytical Chemistry

As an analytical reagent, this compound is used to prepare methyl 2,3,5,6-tetrafluoro-4-oxybenzoate . This ligand, due to its modified reactivity, can be employed in chromatography and spectroscopy for the separation and identification of complex mixtures, enhancing the precision of analytical methods.

Organic Synthesis

In organic synthesis, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid is a versatile intermediate . Its fluorinated structure is particularly useful in the Mitsunobu reaction, which is a method for converting alcohols into esters, ethers, and various other compounds. This reaction is pivotal in synthesizing a wide array of organic molecules, including pharmaceuticals and agrochemicals.

Agriculture

While direct applications in agriculture are not well-documented, the compound’s role in synthesizing other chemicals suggests potential uses in developing agrochemicals . Its derivatives could be explored for pest control, growth regulation, or as intermediates in creating compounds that protect crops from diseases.

Future Directions

The future directions of this compound lie in its potential use as a synthesis intermediate for APIs and quenched activity-based probe for bioimaging applications . Its use in the preparation of new ligands also presents potential future research directions .

properties

IUPAC Name

2,3,5,6-tetrafluoro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4O3/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLHGQOBAPTEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215509
Record name Tetrafluoro-4-hydroxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

CAS RN

652-34-6
Record name Tetrafluoro-4-hydroxybenzoic acid
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Record name Tetrafluoro-4-hydroxybenzoic acid
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Record name 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the incorporation of 4-Hydroxy-2,3,5,6-tetrafluorobenzoic Acid (FHBA) influence the thermal properties of liquid crystalline copolymers?

A: Introducing FHBA into copolymers with 6-hydroxy-2-naphthoic acid (HNA) significantly lowers the crystal/nematic phase transition temperatures (TCN). [] This effect is attributed to the FHBA residues disrupting the regularity of the polymer chain, hindering crystallization. Compared to similar copolymers using 4-hydroxybenzoic acid, the FHBA-containing copolymers show TCN values approximately 40°C lower. []

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